molecular formula C21H26N2O3S B216195 3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No. B216195
M. Wt: 386.5 g/mol
InChI Key: ZPVQHKYYPSUIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone deacetylase enzyme. It has been studied for its potential use in cancer treatment due to its ability to induce apoptosis and inhibit tumor growth.

Mechanism of Action

3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide inhibits the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression. By inhibiting histone deacetylase, 3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide causes an increase in acetylation of histone proteins, leading to changes in gene expression and cell death. In addition, 3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been shown to inhibit the activity of other proteins involved in cell survival and proliferation, such as AKT and NF-κB.
Biochemical and Physiological Effects:
3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been shown to induce apoptosis and inhibit tumor growth in various types of cancer cells. In addition, it has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. 3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has also been shown to have anti-inflammatory effects and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer treatment, and its mechanism of action is well understood. However, 3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

For the study of 3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide include investigating its potential use in combination with other anti-cancer agents, studying its effects on cancer stem cells, and exploring its potential use in the treatment of inflammatory diseases.

Synthesis Methods

3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 4-(4-methylpiperidin-1-ylsulfonyl)aniline with 3,4-dimethylbenzoyl chloride, followed by reduction and purification steps. The final product is obtained as a white solid with a purity of over 95%.

Scientific Research Applications

3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various types of cancer, including leukemia, lymphoma, and solid tumors. In addition, 3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

Product Name

3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

3,4-dimethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C21H26N2O3S/c1-15-10-12-23(13-11-15)27(25,26)20-8-6-19(7-9-20)22-21(24)18-5-4-16(2)17(3)14-18/h4-9,14-15H,10-13H2,1-3H3,(H,22,24)

InChI Key

ZPVQHKYYPSUIKR-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.